Cas no 766-38-1 (3,4-Dibromo-5-hydroxyfuran-2(5H)-one)

3,4-Dibromo-5-hydroxyfuran-2(5H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dibromo-5-hydroxyfuran-2(5H)-one
- 2(5H)-Furanone,3,4-dibromo-5-hydroxy-
- 3,4-dibromo-2-hydroxy-2H-furan-5-one
- AS-14812
- EINECS 212-164-2
- Mucobromic acid lactone
- Z234875048
- Crotonic acid, 2,3-dibromo-4,4-dihydroxy-, gamma-lactone
- MFCD06738268
- AKOS005622687
- 2(5H)-Furanone, 3,4-dibromo-5-hydroxy-
- 3,4-Dibromo-5-hydroxy-2(5H)-furanone
- SB61338
- FT-0730953
- SCHEMBL356792
- A915516
- NSC 253513
- 3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one
- DTXSID701290962
- CS-0101299
- PKDBSOOYVOEUQR-UHFFFAOYSA-N
- NS00042546
- 766-38-1
- 2,3-dibromo-4-hydroxybut-2-enolide
- CHEMBL1170049
- NSC253513
- EN300-33533
- NSC-253513
- BBL011028
- STK802170
- DA-02971
-
- MDL: MFCD06738268
- Inchi: InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H
- InChI Key: PKDBSOOYVOEUQR-UHFFFAOYSA-N
- SMILES: C1(=C(C(=O)OC1O)Br)Br
Computed Properties
- Exact Mass: 255.83696
- Monoisotopic Mass: 255.83707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.3±0.1 g/cm3
- Melting Point: N/A℃
- Boiling Point: 317.7±42.0 °C at 760 mmHg
- Flash Point: 146.0±27.9 °C
- PSA: 46.53
- LogP: 0.86300
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3,4-Dibromo-5-hydroxyfuran-2(5H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
3,4-Dibromo-5-hydroxyfuran-2(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33533-0.05g |
3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one |
766-38-1 | 95.0% | 0.05g |
$19.0 | 2025-03-18 | |
Enamine | EN300-33533-0.25g |
3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one |
766-38-1 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
TRC | D426833-50mg |
3,4-Dibromo-5-hydroxyfuran-2(5H)-one |
766-38-1 | 50mg |
$190.00 | 2023-05-18 | ||
Enamine | EN300-33533-2.5g |
3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one |
766-38-1 | 95.0% | 2.5g |
$20.0 | 2025-03-18 | |
AstaTech | 31315-5/G |
3,4-DIBROMO-5-HYDROXY-2(5H)-FURANONE |
766-38-1 | 97% | 5g |
$533 | 2023-09-17 | |
Alichem | A159003835-25g |
3,4-Dibromo-5-hydroxyfuran-2(5h)-one |
766-38-1 | 97% | 25g |
$1630.98 | 2023-09-01 | |
Aaron | AR00GAHP-1g |
3,4-Dibromo-5-hydroxyfuran-2(5H)-one |
766-38-1 | 97% | 1g |
$173.00 | 2025-01-24 | |
Enamine | EN300-33533-5g |
3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one |
766-38-1 | 93% | 5g |
$360.0 | 2023-09-04 | |
Aaron | AR00GAHP-50mg |
3,4-dibromo-5-hydroxyfuran-2(5H)-one |
766-38-1 | 93% | 50mg |
$76.00 | 2023-12-13 | |
Aaron | AR00GAHP-5g |
3,4-Dibromo-5-hydroxyfuran-2(5H)-one |
766-38-1 | 97% | 5g |
$517.00 | 2025-01-24 |
3,4-Dibromo-5-hydroxyfuran-2(5H)-one Related Literature
-
Jie Shi,Xiao-Dong Tang,Yan-Cheng Wu,Jie-Fang Fang,Liang Cao,Xiao-Yun Chen,Zhao-Yang Wang RSC Adv. 2016 6 25651
-
Raju Jannapu Reddy,Arram Haritha Kumari RSC Adv. 2021 11 9130
-
Olga A. Lodochnikova,Aigul R. Zaripova,Robert R. Fayzullin,Aida I. Samigullina,Irina I. Vandyukova,Lubov N. Potapova,Almira R. Kurbangalieva CrystEngComm 2018 20 3218
-
4. “Lp?synthon” interaction as a reason for the strong amplification of synthon-forming hydrogen bondsOlga A. Lodochnikova,Liliya Z. Latypova,Timur I. Madzhidov,Galina A. Chmutova,Julia K. Voronina,Aidar T. Gubaidullin,Almira R. Kurbangalieva CrystEngComm 2019 21 1499
Additional information on 3,4-Dibromo-5-hydroxyfuran-2(5H)-one
Introduction to 3,4-Dibromo-5-hydroxyfuran-2(5H)-one (CAS No. 766-38-1)
3,4-Dibromo-5-hydroxyfuran-2(5H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 766-38-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound features a furan ring substituted with two bromine atoms at the 3 and 4 positions and a hydroxyl group at the 5 position. Its unique structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The molecular structure of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one consists of a five-membered oxygen-containing heterocycle, which is a common motif in many pharmacologically active compounds. The presence of bromine atoms enhances its reactivity, making it a versatile building block for further functionalization. This reactivity has been exploited in various synthetic pathways, enabling the construction of more complex molecules with potential therapeutic applications.
In recent years, 3,4-Dibromo-5-hydroxyfuran-2(5H)-one has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of antiviral and anticancer agents. The furan ring itself is known for its stability and ability to participate in diverse chemical reactions, including nucleophilic substitution and cyclization processes. These characteristics have made it a focal point for researchers seeking to develop novel therapeutic strategies.
One of the most compelling aspects of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one is its utility in the synthesis of biologically active furan derivatives. These derivatives have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in pathogenic processes. For instance, modifications of the furan core have led to compounds with inhibitory effects on kinases and other targets relevant to cancer biology.
Recent advancements in computational chemistry have further highlighted the potential of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one as a scaffold for drug discovery. Molecular modeling studies suggest that structural variations derived from this compound can interact with biological targets in specific ways, offering insights into its pharmacophoric features. These studies are crucial for designing next-generation drugs with improved efficacy and reduced side effects.
The synthesis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one typically involves bromination and hydroxylation reactions on a furan precursor. These reactions are often catalyzed by transition metals or organic bases, depending on the desired regioselectivity. The precision required in these synthetic steps underscores the compound's importance as a synthetic intermediate.
In industrial applications, 3,4-Dibromo-5-hydroxyfuran-2(5H)-one is used in the production of specialty chemicals and fine intermediates. Its role in multi-step syntheses underscores its versatility and economic value. As demand for high-purity compounds grows, so does the importance of efficient synthetic routes to produce 3,4-Dibromo-5-hydroxyfuran-2(5H)-one on an industrial scale.
The environmental impact of synthesizing and handling 3,4-Dibromo-5-hydroxyfuran-2(5H)-one is also a consideration in modern chemical research. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. Such initiatives align with broader goals in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing.
Future research directions for 3,4-Dibromo-5-hydroxyfuran-2(5H)-one may explore its potential as a building block for materials science applications beyond pharmaceuticals. The unique electronic properties of furan derivatives could make them useful in organic electronics or as precursors for advanced polymers. This interdisciplinary approach highlights the broad utility of this compound.
In summary, 3,4-Dibromo-5-hydroxyfuran-2(5H)-one (CAS No. 766-38-1) is a multifaceted compound with significant implications in synthetic chemistry and drug development. Its structural features and reactivity make it an invaluable intermediate for creating novel bioactive molecules. As research continues to uncover new applications for this compound, its importance is likely to grow further.
766-38-1 (3,4-Dibromo-5-hydroxyfuran-2(5H)-one) Related Products
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
